1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane
Overview
Description
1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane is a silicon-based compound with the molecular formula C12H30Si2. This compound is part of the disilane family, which consists of silicon-silicon bonded structures. It is characterized by the presence of bulky tert-butyl groups and methyl groups attached to the silicon atoms, making it a sterically hindered molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- typically involves the reaction of chlorosilanes with Grignard reagents. One common method is the reaction of tert-butylchlorosilane with methylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of hydrosilanes.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- involves its interaction with various molecular targets. The bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The silicon-silicon bond is a key feature that allows for unique chemical transformations, making it a valuable compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Disilane, 1,2-dimethyl-1,1,2,2-tetramethyl-: Similar structure but lacks the bulky tert-butyl groups.
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetraphenyl-: Contains phenyl groups instead of methyl groups.
Uniqueness
1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane is unique due to the presence of both tert-butyl and methyl groups, which provide a combination of steric hindrance and electronic effects. This makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl-[tert-butyl(dimethyl)silyl]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30Si2/c1-11(2,3)13(7,8)14(9,10)12(4,5)6/h1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRFMFOJUGMAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212655 | |
Record name | Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63262-93-1 | |
Record name | Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063262931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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